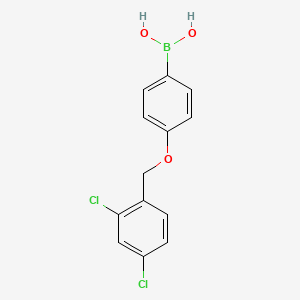

4-(2,4-Dichlorophenylmethoxy)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

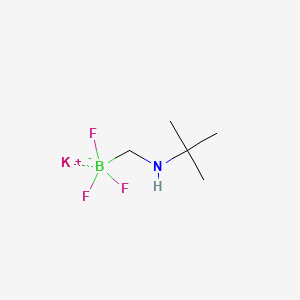

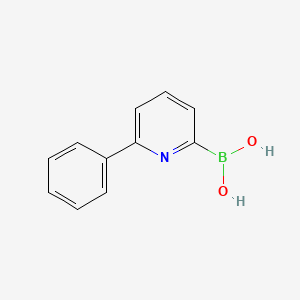

4-(2,4-Dichlorophenylmethoxy)phenylboronic acid is a boronic acid derivative. Boronic acids are known to readily complex with 1,2- and 1,3-cis-diol compounds, including those found in carbohydrates, through reversible boronate ester formation in an aqueous solution . This unique property has led to the extensive study of boronic acids in medicinal chemistry .

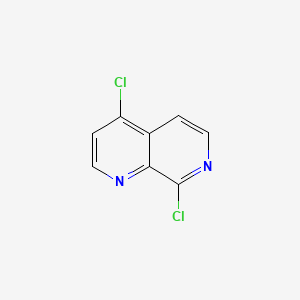

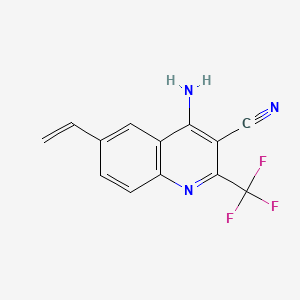

Molecular Structure Analysis

The molecular structure of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid is represented by the formula C13H11BCl2O3 . The molecular weight is 296.94 . Further structural analysis such as two-dimensional fingerprints and Hirshfeld surface analysis can be performed using tools like Crystal Explorer .Chemical Reactions Analysis

Boronic acids, including 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid, are commonly used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . They can also be used as building blocks and synthetic intermediates .Applications De Recherche Scientifique

1. Diagnostic and Therapeutic Applications

- Application Summary: PBA derivatives form reversible complexes with polyols, including sugars. This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications. The research focuses on the interaction with sialic acid as a new class of molecular targets and other PBA-based strategies for drug delivery applications .

- Results or Outcomes: The outcomes of this research could lead to new diagnostic and therapeutic applications, particularly in drug delivery .

2. Glucose-Sensitive Hydrogels

- Application Summary: Glucose-sensitive hydrogels able to release hypoglycemic drugs (such as insulin) as a response to the increase of the glucose level are of interest for researchers .

- Methods of Application: The hydrogels are designed to respond to changes in glucose levels, releasing insulin when necessary. The exact methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The development of these hydrogels could lead to improved treatment methods for diabetes, a disease characterized by uncontrolled blood glucose levels .

3. Enrichment of cis-diol Containing Molecules

- Application Summary: Phenylboronic acid-functionalized organic polymers have been used for the enrichment of cis-diol containing molecules. These materials, known as boronate affinity materials (BAMs), are used in separation, sensing, imaging, diagnostic, and drug delivery .

- Methods of Application: The polymers are synthesized using N,N’-methylbisacrylamide (MBAA) as the crosslinker in DMSO by a one-pot polymerization approach .

- Results or Outcomes: The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10^−4 M and 9.8×10^−5 M to adenosine and catechol, respectively .

4. Glucose-Sensing and Tumor Targeting

- Application Summary: Phenylboronic acid-functionalized chitosan conjugates have been used as glucose-sensitive polymers for self-regulated insulin release in the treatment of diabetes. They also function as a diagnostic agent and have been used in wound healing and tumor targeting .

- Methods of Application: The exact methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The development of these conjugates could lead to improved treatment methods for diabetes and cancer .

5. Fluorescence Imaging

- Application Summary: PBA-based functional chemical materials have been developed for glycoprotein detection, cell imaging, drug delivery, and other biological applications. They have been used to bind with sialic acid (SA) on the surface of cancer cells for tumor-targeted imaging in vivo .

- Methods of Application: The exact methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The development of these materials could lead to improved methods for cancer detection and treatment .

6. Enrichment of cis-diol Containing Molecules

- Application Summary: Phenylboronic acid-functionalized organic polymers have been used for the enrichment of cis-diol containing molecules. These materials, known as boronate affinity materials (BAMs), are used in separation, sensing, imaging, diagnostic, and drug delivery .

- Methods of Application: The polymers are synthesized using N,N’-methylbisacrylamide (MBAA) as the crosslinker in DMSO by a one-pot polymerization approach .

- Results or Outcomes: The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10^−4 M and 9.8×10^−5 M to adenosine and catechol, respectively, and a relatively high binding capacity .

Orientations Futures

Boronic acids have been gaining interest in medicinal chemistry due to their unique properties . They have shown potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This suggests that the study of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid and other boronic acids could lead to the development of new promising drugs .

Propriétés

IUPAC Name |

[4-[(2,4-dichlorophenyl)methoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BCl2O3/c15-11-4-1-9(13(16)7-11)8-19-12-5-2-10(3-6-12)14(17)18/h1-7,17-18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZXYAVYBZVAJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BCl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655850 |

Source

|

| Record name | {4-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid | |

CAS RN |

1256355-75-5 |

Source

|

| Record name | {4-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B572033.png)

![Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B572040.png)